molecular formula C10H9N3O B13445504 5-(Pyridin-4-yloxy)pyridin-2-amine

5-(Pyridin-4-yloxy)pyridin-2-amine

Cat. No.: B13445504
M. Wt: 187.20 g/mol
InChI Key: IIUQKQKJGHCOOV-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yloxy)pyridin-2-amine ( 1379368-57-6) is a high-purity chemical compound supplied for research and development purposes. This specialty chemical features a 1,3,4-thiadiazole core functionalized with an amine group and a pyridinyloxy substituent, a structure often investigated in medicinal chemistry and material science for its potential biological activity and electronic properties . With a molecular formula of C₇H₆N₄OS and a molecular weight of 194.21 g/mol, it is characterized by a purity of ≥98% . Researchers value this compound as a versatile building block for synthesizing more complex molecules or for use in drug discovery efforts, particularly in the development of novel heterocyclic compounds. The product is accompanied by comprehensive analytical data, including 1 H NMR spectra, to ensure identity and quality for your research applications. This product is intended for research and further manufacturing applications only. It is not for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions. To preserve its quality, this compound should be stored at 4°C and protected from light .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-pyridin-4-yloxypyridin-2-amine

InChI

InChI=1S/C10H9N3O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-7H,(H2,11,13)

InChI Key

IIUQKQKJGHCOOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC2=CC=NC=C2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution to Form Pyridin-4-yloxy Linkage

A common approach to introduce the pyridin-4-yloxy moiety involves nucleophilic aromatic substitution (SNAr) reactions where a hydroxyl or amino group on a pyridine ring displaces a suitable leaving group (often a halogen such as fluorine) on another pyridine derivative. This step forms the ether linkage critical to this compound.

Hydrazination and Reduction Steps

According to a patented method for preparing 2-aminopyridine derivatives, the synthesis can start from 3-substituted-2,5,6-trifluoropyridine reacting with hydrazine monohydrate to yield 2-hydrazino-3-substituted-5,6-difluoropyridine intermediates. These intermediates undergo catalytic hydrogenation using Raney nickel in a C1–C4 alkyl alcohol solvent (e.g., ethanol or methanol) to reduce the hydrazino group to an amino group, forming the target 2-aminopyridine derivatives. The reaction conditions are mild, typically 10 to 35 °C for 10 to 30 hours, optimizing purity and yield.

Dehydrazination and Repetition for Specific Substitution Patterns

For compounds requiring substitution at the 5-position, a dehydrazination step is employed using 10% aqueous copper sulfate in aqueous acetic acid to remove the hydrazino group, followed by repeated hydrazination and reduction steps to install the desired substituents. This sequence allows precise control over substitution patterns on the pyridine rings, critical for synthesizing this compound derivatives.

Solvent and Catalyst Considerations

  • Solvents: C1–C4 alkyl alcohols such as methanol, ethanol, n-propanol, and isopropanol are preferred due to their ability to dissolve reactants and compatibility with Raney nickel catalysts.
  • Catalyst: Raney nickel is used in amounts ranging from 2 to 15 equivalents relative to the substrate to facilitate hydrogenation effectively.

Reaction Conditions Summary

Step Temperature (°C) Time (hours) Catalyst/Agent Solvent Notes
Hydrazination (Step i) Ambient (15–25) 10–24 Hydrazine monohydrate Alkyl alcohol (3–7 eq) Formation of hydrazino intermediate
Reduction (Step ii-a) 10–35 10–30 Raney nickel (5–12 eq) Alkyl alcohol (20–30 eq) Reduction to amino derivative
Dehydrazination (Step ii-b-1) −10 to 60 12–40 10% CuSO4 in AcOH Acetic acid/water Removal of hydrazino group
Repetition of Hydrazination and Reduction (Steps ii-b-2 & ii-b-3) Ambient 10–30 As above As above To install substitution at specific positions

Research Outcomes and Analytical Data

The described methods yield highly pure 2-aminopyridine derivatives, including this compound, under mild reaction conditions with good control over substitution patterns. The use of Raney nickel catalyzed hydrogenation provides efficient reduction of hydrazino intermediates, avoiding harsh conditions typical in traditional amination methods.

Purity and Yield

  • The mild conditions reduce side reactions and degradation, improving the purity of the final compound.
  • Reaction times and temperatures are optimized to balance conversion and selectivity.

Solvent and Catalyst Efficiency

  • Alcohol solvents in moderate excess ensure good solubility and catalyst activity.
  • Raney nickel catalyst loading is critical for efficient reduction without over-reduction or catalyst poisoning.

Advantages over Traditional Methods

Aspect Traditional Amination Methods Current Patented Method
Temperature and Pressure High temperature and pressure required Mild conditions (10–35 °C, atmospheric pressure)
Purity of Product Often low due to side reactions High purity due to controlled reaction steps
Safety and Handling Use of aqueous ammonia under harsh conditions Use of hydrazine and Raney nickel under mild conditions
Reaction Time Variable, often prolonged Controlled, typically 10–30 hours per step

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-4-yloxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.

    Reduction: Sodium and ammonium chloride in ethanol are commonly used for reduction.

    Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

5-(Pyridin-4-yloxy)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yloxy)pyridin-2-amine involves its interaction with mitochondrial complex I, inhibiting electron transport. This inhibition disrupts the production of ATP, leading to cellular energy deficits and potential cell death. This mechanism is particularly useful in developing fungicides and other antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Substituent Effects

The pyridin-2-amine core is shared among many derivatives, but substituents at positions 4, 5, or 6 significantly alter biological activity and physicochemical properties. Key analogues include:

Compound Name Substituents/Modifications Key Structural Features Reference
5-(Pyridin-4-yloxy)pyridin-2-amine Pyridin-4-yloxy at position 5 Dual pyridine system, potential for π-stacking N/A
Crizotinib Dichloro-fluorophenyl, piperidinyl-pyrazole Kinase inhibitor (ALK/ROS1 target)
HNPC-A9229 Chloro, difluoromethyl, pyridin-2-yloxy Pyrimidin-4-amine fungicide
N-{[5-(4-Fluorophenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) 4-Fluorophenyl-oxadiazole Antimicrobial (MIC: 4–8 µg/mL)
Pexidartinib Pyrrolo-pyridine, trifluoromethylpyridyl CSF1R inhibitor (anticancer)

Key Observations :

  • Pyridin-4-yloxy vs. Pyridin-2-yloxy : HNPC-A9229’s pyridin-2-yloxy group enhances fungicidal activity (EC50: 0.16 mg/L vs. Puccinia sorghi), suggesting positional isomerism impacts target binding .
  • Aromatic vs. Heterocyclic Substituents : Compounds like 1b (oxadiazole) and Crizotinib (piperidinyl-pyrazole) demonstrate that bulky substituents improve selectivity for enzymes or receptors .
Table 1: Activity Profiles of Selected Analogues
Compound Biological Activity Efficacy (EC50/MIC) Application Reference
1b Antibacterial (Gram-positive pathogens) MIC: 4–8 µg/mL Antimicrobial therapy
HNPC-A9229 Fungicidal (Puccinia sorghi) EC50: 0.16 mg/L Agricultural fungicide
Crizotinib Anticancer (ALK/ROS1 inhibition) IC50: 20–40 nM (cell assays) Oncology
Pexidartinib CSF1R inhibition (TGCT treatment) Approved dose: 400 mg/day Synovial giant cell tumor

Comparative Insights :

  • Antimicrobial vs. Anticancer Activity : The oxadiazole-linked 1b shows narrow-spectrum antibacterial activity, while Crizotinib and Pexidartinib target specific kinases in cancer pathways, reflecting substituent-driven target specificity .
  • Agrochemical vs. Pharmaceutical Use : HNPC-A9229’s low EC50 (0.16 mg/L) against fungi highlights the pyridin-2-yloxy group’s role in agrochemical potency, contrasting with pharmaceutical analogues’ nM-range IC50 values .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Pyridin-4-yloxy)pyridin-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives under controlled conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution are common. Reaction optimization requires precise temperature control (e.g., 90–150°C), inert atmospheres, and catalysts like Pd(PPh₃)₄. Monitoring via thin-layer chromatography (TLC) and adjusting reaction times (1–24 hours) ensures high yields and purity .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for structural confirmation, particularly for verifying pyridinyloxy and amine groups. High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) validates molecular weight. Purity is assessed via HPLC or TLC with UV visualization. For complex mixtures, X-ray crystallography may resolve ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies require systematic substitution at the pyridine rings. For instance:

  • Introduce electron-withdrawing/donating groups (e.g., -F, -CH₃) to probe electronic effects.
  • Vary the linker between pyridine rings (e.g., oxygen, sulfur) to assess steric and electronic impacts.
    Biological assays (e.g., enzyme inhibition, cell viability) paired with computational docking (e.g., AutoDock Vina) can correlate structural modifications with activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). To address this:

  • Standardize assay protocols (e.g., consistent cell lines, buffer systems).
  • Perform dose-response curves to compare potency (IC₅₀/EC₅₀ values).
  • Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity trends .

Q. How can computational modeling predict the reactivity or binding interactions of this compound in drug design?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in reactions. Molecular dynamics (MD) simulations model ligand-protein interactions, focusing on hydrogen bonding with pyridine N-atoms or π-π stacking with aromatic residues. Tools like Schrödinger Suite or Gaussian 09 are commonly used .

Q. What methods optimize catalytic systems for large-scale synthesis of this compound?

  • Methodological Answer : Screen catalysts (e.g., Pd/C, CuI) under varying solvents (DMF, toluene) and temperatures. Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Green chemistry principles (e.g., aqueous conditions, recyclable catalysts) improve sustainability .

Q. How to design stability studies for this compound under different storage and experimental conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis).
  • Monitor degradation via LC-MS and quantify impurities (e.g., hydrolyzed byproducts).
  • Stabilize with antioxidants (e.g., BHT) or lyophilization for long-term storage .

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